molecular formula C8H7BrClFO B1380024 4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene CAS No. 1373822-50-4

4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene

Cat. No. B1380024
Key on ui cas rn: 1373822-50-4
M. Wt: 253.49 g/mol
InChI Key: ZGQWGUISDHQVHM-UHFFFAOYSA-N
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Patent
US09163027B2

Procedure details

A mixture of 4-chloro-3-fluorophenol (0.30 g, 2.05 mmol), 1,2-dibromoethane (1.15 g, 6.14 mmol), sodium hydroxide (0.12 g, 3.07 mmol), and water (3 mL) was added to a 50 mL RBF with a magnetic stirring bar. The flask was fitted with a condenser and warmed to an oil bath temperature of 80° C. The progress of the reaction was monitored by analytical HPLC with UV detection at 215 nm. Another portion of 1,2-dibromoethane (1.09 g, 5.8 mmol) was added, and heating was continued for 24 h. The mixture was allowed to cool to ambient temperature, diluted with 20 mL of water, and extracted with 30 mL of ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate (2×10 mL), saturated aqueous sodium chloride (10 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude material was purified by silical gel chromatography using a gradient elution of 0-100% ethyl acetate in hexanes. The title compound was obtained as a colorless oil (0.326 g, 63% yield). 1H NMR (DMSO-d6, 400 MHz) δ ppm: 7.48 (t, 1H), 7.12 (dd, 1H), 6.86 (dd, 1H), 4.35 (t, 2H), 3.80 (t, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[Br:10][CH2:11][CH2:12]Br.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][CH2:11][Br:10])=[CH:4][C:3]=1[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)F
Name
Quantity
1.15 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
0.12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 50 mL RBF with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 30 mL of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate (2×10 mL), saturated aqueous sodium chloride (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silical gel chromatography
WASH
Type
WASH
Details
a gradient elution of 0-100% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C=C(OCCBr)C=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.326 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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